molecular formula C12H14O3 B079711 4-(3,4-Dimethoxyphenyl)-3-buten-2-one CAS No. 15001-27-1

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Numéro de catalogue: B079711
Numéro CAS: 15001-27-1
Poids moléculaire: 206.24 g/mol
Clé InChI: XUYBNDHXZMIALN-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a high-purity synthetic intermediate of significant interest in organic and medicinal chemistry research. This compound belongs to the chalcone class of molecules, characterized by its α,β-unsaturated ketone system, which serves as a versatile Michael acceptor and a privileged scaffold for the construction of more complex heterocyclic structures. Its primary research value lies in its role as a key precursor for the synthesis of flavonoids, pyrazolines, and other pharmacologically relevant heterocycles. The two methoxy substituents on the phenyl ring enhance electron density, influencing the compound's reactivity in cyclization and condensation reactions. Researchers utilize this compound to investigate structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in areas such as anti-inflammatory, anticancer, and antioxidant drug discovery. Its mechanism of action in biological assays is often associated with the modulation of key cellular signaling pathways and interaction with biological nucleophiles via its unsaturated carbonyl moiety. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBNDHXZMIALN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-90-4, 15001-27-1
Record name Veratralacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15001-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dimethoxyphenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERATRALACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Chemical Profile & Synthetic Utility: 3,4-Dimethoxybenzalacetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 3,4-Dimethoxybenzalacetone , a significant intermediate in organic synthesis and medicinal chemistry. It details the compound's nomenclature, structural properties, synthetic protocols, and applications, designed for researchers in drug discovery and fine chemical manufacturing.

Nomenclature & Identification

3,4-Dimethoxybenzalacetone represents a specific class of


-unsaturated ketones known as chalcone analogs. It is formed via the condensation of veratraldehyde with acetone. Its structure is characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, conjugated to an enone system.
Core Identifiers
Parameter Technical Detail
IUPAC Name (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Common Synonyms 3,4-Dimethoxybenzylideneacetone; Veratrylacetone; Methyl-substituted Chalcone analog
Molecular Formula

Molecular Weight 206.24 g/mol
SMILES COc1ccc(cc1OC)/C=C/C(=O)C
Key Structural Feature Michael Acceptor (

-unsaturated ketone)

Note on CAS Specificity: Researchers must distinguish this compound from its saturated analog, 4-(3,4-dimethoxyphenyl)butan-2-one (Methyl Zingerone, CAS 6302-60-9), and the bis-condensation product, 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 2051-07-2).

Structural Chemistry & Reactivity

The reactivity of 3,4-dimethoxybenzalacetone is dominated by two electronic factors:

  • Electron Donating Groups (EDG): The methoxy groups at the meta and para positions increase electron density on the aromatic ring, making it electron-rich compared to unsubstituted benzalacetone.

  • Electrophilic Enone: Despite the EDGs, the

    
    -carbon of the alkene remains electrophilic due to conjugation with the carbonyl group. This makes the molecule a potent Michael Acceptor .
    
Biological Relevance (Pharmacophore)

In medicinal chemistry, this scaffold is often utilized to target cysteine residues in proteins via covalent modification (Michael addition). It also serves as a precursor to 6-Gingerol and Curcumin analogs.

Reactivity Compound 3,4-Dimethoxybenzalacetone Michael Michael Addition (Nucleophilic Attack at Beta-C) Compound->Michael Cysteine/Glutathione Reduction Carbonyl Reduction (Formation of Gingerol Analogs) Compound->Reduction NaBH4 / Yeast Cyclization Heterocycle Formation (Pyrazolines/Pyrimidines) Compound->Cyclization Hydrazines/Ureas

Figure 1: Primary reactivity pathways for drug design and synthesis.

Synthetic Methodology: Claisen-Schmidt Condensation

The most robust route to 3,4-dimethoxybenzalacetone is the base-catalyzed Claisen-Schmidt condensation.

Critical Control Point: To prevent the formation of the bis-benzylidene adduct (where acetone reacts at both sides), excess acetone must be used as both reagent and solvent.

Protocol: Selective Mono-Condensation

Reagents:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): 10.0 mmol

  • Acetone (Reagent Grade): 50.0 mmol (5 equivalents)

  • Sodium Hydroxide (NaOH): 10% Aqueous Solution

  • Ethanol (95%): Solvent carrier

Step-by-Step Workflow:

  • Preparation: Dissolve 1.66 g (10 mmol) of veratraldehyde in 10 mL of acetone in a round-bottom flask.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring vigorously at room temperature (20-25°C).

  • Reaction Monitoring: The solution will turn yellow/orange. Stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product (

    
    ) should appear distinct from the aldehyde (
    
    
    
    ).
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize base and halt retro-aldol).

  • Isolation: A yellow precipitate will form. If an oil forms instead, extract with Dichloromethane (DCM), dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via column chromatography to remove traces of the bis-product.

Synthesis Start Veratraldehyde + Excess Acetone Base Add 10% NaOH (Dropwise) Start->Base Stir Stir 2-4h @ RT (Monitor TLC) Base->Stir Quench Quench in Ice/HCl Stir->Quench Workup Filter Solid or Extract (DCM) Quench->Workup Pure Recrystallize (EtOH) Workup->Pure

Figure 2: Synthetic workflow for the selective production of the mono-condensation product.

Spectroscopic Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard values.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (7.26 ppm ref)
  • Alkene Protons (Trans-isomer):

    • 
       7.48 (d, 
      
      
      
      Hz, 1H,
      
      
      -H)
    • 
       6.60 (d, 
      
      
      
      Hz, 1H,
      
      
      -H)
    • Note: The large coupling constant (

      
       Hz) confirms the (E)-geometry.
      
  • Aromatic Protons:

    • 
       7.0-7.2 (Multiplet, 3H)
      
  • Methoxy Groups:

    • 
       3.92 (s, 3H, 
      
      
      
      )
    • 
       3.94 (s, 3H, 
      
      
      
      )
  • Methyl Ketone:

    • 
       2.38 (s, 3H, 
      
      
      
      )
Infrared Spectroscopy (IR)
  • Carbonyl (C=O): Strong band at ~1650–1670

    
     (Conjugated ketone).
    
  • Alkene (C=C): ~1600–1620

    
    .
    
  • Ether (C-O): ~1250

    
    .
    

Industrial & Pharmacological Applications

Drug Development (Nrf2 Pathway)

Analogs of 3,4-dimethoxybenzalacetone are studied for their ability to activate the Nrf2-ARE pathway . The electrophilic enone moiety reacts with Keap1 sensors, releasing Nrf2 to induce antioxidant enzymes. This mechanism is relevant for neuroprotective and anti-inflammatory therapeutics.

Flavor & Fragrance Synthesis

This compound serves as a direct precursor to Methyl Zingerone (via catalytic hydrogenation Pd/C), a component used to modify the flavor profile of spice blends, mimicking the pungency of ginger without the instability of the


-hydroxy ketone found in natural Gingerol.
Scintillation Materials

Derivatives of dimethoxybenzalacetone have been explored in materials science for their non-linear optical (NLO) properties due to the donor-acceptor (


-conjugated) system.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • PubChem. (2024).[1] Compound Summary: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. National Library of Medicine.

  • Li, J.J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Dinkova-Kostova, A.T., et al. (2005). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences, 98(6), 3404-3409. (Mechanistic insight into the biological activity of enones).

Sources

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Dehydrozingerone)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, commonly known as Dehydrozingerone, is a phenolic compound that serves as a significant structural analog to Curcumin.[1] This α,β-unsaturated ketone is of considerable interest to the scientific community due to its diverse biological activities, which include antibacterial, anticancer, antioxidant, and antifungal properties.[1] First isolated from ginger (Zingiber officinale) rhizomes, Dehydrozingerone provides a valuable scaffold for medicinal chemistry and drug discovery programs.[1] Its synthesis and evaluation are pivotal in the development of novel therapeutic agents. Given its reactive nature and potent biological effects, a thorough understanding of its chemical identity and safety profile is paramount for researchers handling this compound.

Chemical Identity and Properties

PropertyValueSource
Common Name Dehydrozingerone[1][2][3][4]
CAS Number 1080-12-2[2][3]
Molecular Formula C₁₂H₁₄O₃[5]
Molecular Weight 206.24 g/mol [5]

Safety Data and Hazard Analysis

The safe handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is predicated on a comprehensive understanding of its potential hazards. The following data is synthesized from multiple safety data sheets (SDS) and should be considered by all personnel working with this compound.

GHS Hazard Classification

Dehydrozingerone is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[2]

The signal word for this compound is Warning .[2]

Precautionary Measures and Protocols

The following precautionary statements outline the necessary steps to mitigate the risks associated with handling Dehydrozingerone.

Prevention:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][6]

  • P264: Wash hands and any exposed skin thoroughly after handling.[2][6]

  • P270: Do not eat, drink, or smoke when using this product.[2][6]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][6]

Response:

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P330: Rinse mouth.[2][6]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Storage:

  • P405: Store locked up.[2]

Disposal:

  • P501: Dispose of contents/container in accordance with local regulations.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one in a laboratory setting. This protocol is designed to be a self-validating system, ensuring safety at each stage.

SafeHandlingWorkflow Safe Handling Workflow for Dehydrozingerone cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Risk_Assessment Conduct Risk Assessment PPE_Check Verify PPE Availability (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Check Weighing Weigh Compound in Ventilated Enclosure PPE_Check->Weighing SDS_Review Review Safety Data Sheet SDS_Review->Risk_Assessment Handling Handle with Care (Avoid Inhalation/Contact) Weighing->Handling Reaction Perform Reaction in Fume Hood Handling->Reaction Decontamination Decontaminate Work Area and Glassware Reaction->Decontamination Waste_Disposal Dispose of Waste in Labeled Container Decontamination->Waste_Disposal Storage Store Compound in a Locked, Ventilated Area Waste_Disposal->Storage

Caption: A flowchart outlining the key steps for the safe handling of Dehydrozingerone.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, consult a physician.[3]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[2]

  • Specific Hazards: During a fire, irritant fumes may be emitted.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area.[6]

  • Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[2]

  • Methods for Cleaning Up: Absorb spills with an inert material and place in a suitable container for disposal.[2]

Handling and Storage

  • Safe Handling: Handle in a well-ventilated place. Wear appropriate protective clothing. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[6][7]

  • Storage Conditions: Store in a locked, cool, and well-ventilated area. Keep the container tightly closed.[2]

Exposure Controls and Personal Protection

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation.[2]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety goggles with side shields.[2]

    • Hand Protection: Protective gloves.[2]

    • Skin and Body Protection: Impervious clothing.[2]

    • Respiratory Protection: A suitable respirator should be worn if exposure limits are exceeded or if irritation is experienced.[2]

References

  • Tebuconazole | C16H22ClN3O | CID 86102 - PubChem - NIH. (URL: [Link])

  • Tebuconazole – German Environmental Specimen Bank - Umweltprobenbank. (URL: [Link])

  • Tebuconazole - Wikipedia. (URL: [Link])

  • Dehydrozingerone (22214-42-2, 1080-12-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (URL: [Link])

  • Safety Data Sheet - DC Fine Chemicals. (URL: [Link])

  • 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem. (URL: [Link])

Sources

Natural Sources of 3,4-Dimethoxybenzalacetone in Zingiberaceae

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural sources, extraction methodologies, and pharmacological significance of 3,4-dimethoxybenzalacetone and its closely related phenylbutenoid congeners within the Zingiberaceae family.

Content Type: Technical Guide & Whitepaper Subject: Phytochemical Isolation, Biosynthesis, and Pharmacological Applications Primary Source Focus: Zingiber cassumunar Roxb.[1][2][3][4] (Plai)[3][4][5]

Executive Summary

3,4-Dimethoxybenzalacetone (chemically (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one ) represents a specific chemotype within the phenylbutenoid class of secondary metabolites. While the specific ketone form is often utilized as a synthetic intermediate for complex curcuminoids (e.g., Cassumunins), its structural scaffold is abundantly present in the rhizomes of Zingiber cassumunar Roxb. (known as Plai in Thailand or Bangle in Indonesia).

In Z. cassumunar, this scaffold exists primarily in reduced or dehydrated forms, such as (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (Compound D) and (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD) . This guide provides a rigorous technical roadmap for researchers to isolate these specific phenylbutenoid scaffolds, understand their biosynthetic origin, and leverage their potent anti-inflammatory properties in drug development.

Chemical Profile & Botanical Sources[3][4][6][7][8][9][10][11][12][13]

Target Compound & Analogs

The user's target, 3,4-dimethoxybenzalacetone, is the ketone analog of the major bioactive constituents of Z. cassumunar. Research indicates that while the ketone may exist as a minor metabolite or oxidation product, the rhizome is a rich reservoir of its metabolic equivalents.

Compound NameChemical StructureAbundance in Z. cassumunarStatus
3,4-Dimethoxybenzalacetone (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-oneTrace / MinorTarget Scaffold (Ketone)
Compound D (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-olHigh (Major Active)Reduced Alcohol Form
DMPBD (E)-1-(3,4-dimethoxyphenyl)butadieneHigh (Major Active)Dehydrated Diene Form
Compound D Acetate (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetateModerateEster Derivative
Primary Botanical Source: Zingiber cassumunar

Unlike Zingiber officinale (Ginger), which is dominated by 4-hydroxy-3-methoxy phenylpropanoids (Gingerols/Shogaols), Z. cassumunar is chemotaxonomically distinct due to its high capacity for O-methylation at the 4-position, resulting in the 3,4-dimethoxy motif.[4][6][7]

  • Species: Zingiber cassumunar Roxb.[3][6]

  • Family: Zingiberaceae[1][2][5][8][9][10][11][6][7][12][13]

  • Part Used: Rhizome (Mature, 1-2 years)

  • Chemotypic Marker: Phenylbutenoids (Monomers and Dimers)[4]

Biosynthetic Context

Understanding the origin of the 3,4-dimethoxybenzalacetone scaffold allows for better optimization of extraction and potential bio-engineering. The pathway diverges from the general phenylpropanoid pathway at the ferulic acid stage, involving chain shortening and specific methylation.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer COMT/CCoAOMT DimethoxyCin 3,4-Dimethoxycinnamic Acid Fer->DimethoxyCin OMT (Specific to Z. cassumunar) DimethoxyCinCoA 3,4-Dimethoxycinnamoyl-CoA DimethoxyCin->DimethoxyCinCoA 4CL Ketone 3,4-Dimethoxybenzalacetone (Target Ketone) DimethoxyCinCoA->Ketone Polyketide Synthase (PKS) + Chain Extension/Decarboxylation Alcohol (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (Compound D) Ketone->Alcohol Reductase (Major Flux) Diene (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD) Alcohol->Diene Dehydratase/Elimination

Figure 1: Proposed biosynthetic pathway of phenylbutenoids in Z. cassumunar. The high flux towards the alcohol (Compound D) suggests the ketone is a transient intermediate.

Technical Extraction & Isolation Protocol

To isolate the phenylbutenoid fraction containing the 3,4-dimethoxybenzalacetone scaffold, a polarity-gradient extraction is required. Phenylbutenoids are lipophilic; thus, non-polar to semi-polar solvents are most effective.

Reagents & Equipment
  • Solvents: n-Hexane (HPLC Grade), Ethyl Acetate, Methanol, Dichloromethane.

  • Stationary Phase: Silica Gel 60 (0.063-0.200 mm) for Column Chromatography.

  • Detection: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm), Anisaldehyde-Sulfuric acid reagent.

Step-by-Step Isolation Workflow

Step 1: Preparation of Crude Extract

  • Drying: Slice fresh Z. cassumunar rhizomes and dry at 50°C for 48 hours. Pulverize to a fine powder (40 mesh).

  • Maceration: Extract 1 kg of powder with n-Hexane (3 x 3L) at room temperature for 72 hours.

    • Rationale: Hexane selectively extracts lipophilic phenylbutenoids (DMPBD, Compound D) while leaving behind polar glycosides and sugars.

  • Filtration & Concentration: Filter the extract and concentrate under reduced pressure (Rotary Evaporator, 40°C) to yield a dark yellow viscous oil (Hexane Crude).

Step 2: Fractionation (Enrichment)

  • Column Chromatography: Load the Hexane Crude onto a Silica Gel column.

  • Elution Gradient:

    • Fraction A (100% Hexane): Elutes essential oils (Sabinenes, Terpenes).

    • Fraction B (Hexane:EtOAc 9:1): Elutes DMPBD (Butadiene form).

    • Fraction C (Hexane:EtOAc 7:3): Elutes 3,4-Dimethoxybenzalacetone (Trace/Minor) and Compound D Acetate .

    • Fraction D (Hexane:EtOAc 1:1): Elutes Compound D (Alcohol form - Major Yield).

Step 3: Purification of Target Scaffold

  • TLC Monitoring: Spot fractions on TLC.

    • DMPBD Rf: ~0.8 (Hexane:EtOAc 7:3) - Dark purple under UV/Anisaldehyde.

    • Compound D Rf: ~0.4 (Hexane:EtOAc 7:3) - Blue/Violet fluorescence.

  • Polishing: Re-chromatograph Fraction C/D using Dichloromethane:Methanol (98:2) to isolate pure phenylbutenoids.

Chemical Characterization (Validation)

Researchers must validate the isolated scaffold using NMR and MS. Below are the diagnostic signals for the 3,4-dimethoxybenzalacetone scaffold.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 206 (for Ketone), m/z 208 (for Alcohol), m/z 190 (for Butadiene).

  • Fragmentation: Characteristic loss of methyl groups (-CH3, m/z 15) and methoxy groups (-OCH3, m/z 31).

Nuclear Magnetic Resonance (1H-NMR, 500 MHz, CDCl3)

The trans (E) configuration is critical for biological activity.

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Interpretation
Aromatic Ring 6.80 - 7.10Multiplet-3,4-Disubstituted benzene
-OCH3 (x2) 3.89, 3.91Singlets-3,4-Dimethoxy groups
Olefinic H (α) 6.60 (Ketone) / 6.1 (Alcohol)Doublet16.0 HzTrans-alkene geometry
Olefinic H (β) 7.45 (Ketone) / 6.5 (Alcohol)Doublet16.0 HzConjugated alkene
Methyl Ketone 2.35Singlet-Terminal -COCH3 (If Ketone)

Pharmacological Potential & Drug Development

The 3,4-dimethoxybenzalacetone scaffold exhibits "pan-assay interference" (PAINS) properties in a positive sense—it interacts with multiple inflammatory targets due to its Michael acceptor moiety (in ketone form) or lipophilic antioxidant nature (in alcohol/diene form).

Mechanism of Action
  • COX-2 Inhibition: The scaffold suppresses Prostaglandin E2 (PGE2) synthesis.

  • Nitric Oxide (NO) Suppression: Downregulates iNOS expression in LPS-stimulated macrophages (RAW 264.7 cells).

  • NF-κB Pathway: Blocks the phosphorylation of IκBα, preventing NF-κB nuclear translocation.

Comparative Potency Data
CompoundIC50 (NO Inhibition)IC50 (COX-2 Inhibition)Toxicity (MTT Assay)
DMPBD 6.9 µMStrongLow Cytotoxicity
Compound D 12.5 µMModerateLow Cytotoxicity
Curcumin (Ref) 8.1 µMStrongModerate Cytotoxicity

References

  • Phytochemicals and Bioactivities of Zingiber cassumunar Roxb.

    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD)

    • Source: Journal of Ethnopharmacology.
    • URL:[Link]

  • Isolation and structure elucidation of phenylbutenoids

  • Stability evaluation of (E)-1-(3,4-dimethoxyphenyl)

  • PubChem Compound Summary: 3,4-Dimethoxybenzalacetone.

    • Source: NIH N
    • URL:[Link]

Sources

Technical Guide: Veratralacetone as a Stable Monocarbonyl Curcumin Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacokinetic Imperative

Curcumin (diferuloylmethane) is a "privileged structure" in medicinal chemistry, exhibiting potent anti-inflammatory and antineoplastic activity. However, its clinical translation is severely hampered by pharmacokinetic failure . The central


-diketone moiety of curcumin is metabolically unstable, undergoing rapid hydrolysis and enzymatic reduction in vivo.

Veratralacetone (4-(3,4-dimethoxyphenyl)-3-buten-2-one) represents a strategic class of Monocarbonyl Analogs of Curcumin (MACs) . By truncating the curcumin scaffold into a "half-curcumin" enone structure and eliminating the labile


-diketone, researchers can retain the essential Michael acceptor pharmacophore while significantly enhancing metabolic stability and oral bioavailability.

This guide provides a rigorous technical framework for synthesizing, characterizing, and validating Veratralacetone as a research tool for Nrf2/NF-


B pathway modulation.

Part 1: Chemical Rationale & Stability

The primary failure mode of curcumin is the hydrolysis of its heptadienedione bridge. Veratralacetone replaces this with a stable


-unsaturated ketone (enone) linked to a veratryl (3,4-dimethoxyphenyl) ring.
Comparative Stability Profile
FeatureCurcumin (Native)Veratralacetone (Analog)Impact on Research
Linker

-Diketone (Heptadienedione)
Monocarbonyl (Enone)Prevents retro-aldol hydrolysis at physiological pH.
Hydrolytic

< 30 mins (pH 7.4)> 24 hours (pH 7.4)Allows for prolonged in vitro incubation without degradation.
Solubility Poor (< 0.6

g/mL)
Moderate (LogP ~1.8)Improved cellular uptake and formulation ease.
Reactivity Bidentate chelatorMonodentate / Michael AcceptorRetains cysteine-reactive capacity for Keap1 modification.

Part 2: Chemical Synthesis Protocol

Methodology: Claisen-Schmidt Condensation Objective: Selective synthesis of the mono-condensed product (Veratralacetone) over

Methodological & Application

Technical Application Note: Solubility and Handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility, preparation, and handling protocols for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one , a lipophilic α,β-unsaturated ketone used in medicinal chemistry as a synthetic intermediate and a bioactive Michael acceptor.

Key Takeaway: This compound is highly soluble in organic solvents (DMSO, Ethanol) but practically insoluble in water. Successful biological application requires careful stock preparation in DMSO followed by rapid dilution into aqueous buffers to prevent microprecipitation.

Physicochemical Profile & Solubility Data

The compound lacks hydrogen bond donors (unlike its analog vanillylideneacetone), resulting in high lipophilicity and poor aqueous solubility.

Quantitative Solubility Table
SolventSolubility Limit (Est.)Recommended Stock Conc.Comments
DMSO ~25–50 mg/mL (>100 mM)10 mM – 50 mM Preferred. Excellent solvency; prevents precipitation during freezing.
Ethanol ~10–20 mg/mL (~50 mM)10 mM Good for evaporation-sensitive applications. Volatility requires sealed storage.
Water < 0.1 mg/mLDO NOT USE Compound is hydrophobic. Will precipitate immediately.
Acetone > 50 mg/mLN/ASuitable for synthesis/purification, not for biological assays.

Critical Note on Reactivity: As an α,β-unsaturated ketone (enone), this compound is a Michael acceptor . It can covalently bind to cysteine residues in proteins or glutathione (GSH) in culture media. Avoid buffers containing high concentrations of DTT or mercaptoethanol unless reducing conditions are explicitly required.

Protocol: Stock Solution Preparation

Materials Required[3][4][5][6][7]
  • Compound: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (Solid, typically yellow needles/powder).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9% (Sigma-Aldrich or equivalent).

  • Vials: Amber glass vials with PTFE-lined caps (to prevent light degradation and leaching).

Step-by-Step Procedure (10 mM Stock)
  • Calculate Mass:

    • Target Concentration: 10 mM[1][2]

    • Target Volume: 1 mL

    • Required Mass:

      
      .
      
    • Tip: Weighing exactly 2.06 mg is difficult. Weigh ~5-10 mg accurately, then adjust the solvent volume.

    • Formula:

      
      
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder.

    • Vortex vigorously for 30–60 seconds. The solution should be clear and yellow.

    • Inspection: Hold the vial against a light source. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting & Storage:

    • Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Storage: -20°C in the dark. Stable for >6 months if kept dry.

Workflow Visualization

StockPrep Weigh Weigh Compound (e.g., 5.0 mg) Calc Calculate DMSO Vol Vol = Mass / 2.06 Weigh->Calc Dissolve Add DMSO & Vortex (30s) Calc->Dissolve Inspect Visual Inspection (Clear Yellow?) Dissolve->Inspect Sonicate Sonicate (5 min, RT) Inspect->Sonicate No (Particulates) Aliquot Aliquot into Amber Vials Inspect->Aliquot Yes Sonicate->Inspect Store Store at -20°C (Dark) Aliquot->Store

Figure 1: Decision-based workflow for preparing a stable stock solution.

Protocol: Preparation of Working Solutions (Cell Culture)

Challenge: Diluting a lipophilic stock directly into aqueous media often causes "crashing out" (precipitation), leading to false negatives in assays.

The "Intermediate Dilution" Method

Do not pipette 1 µL of stock directly into 10 mL of media. Instead, use a serial dilution step.

  • Prepare Intermediate (100x):

    • Dilute the 10 mM DMSO stock 1:10 into sterile PBS or Media (depending on solubility limit) OR keep it in DMSO if the final concentration allows.

    • Better Approach: Dilute 10 mM stock to 1 mM in DMSO first.

  • Final Dilution (1x):

    • Add the 1 mM DMSO intermediate to the culture media (1:1000 dilution) to achieve 1 µM .

    • Final DMSO Concentration: 0.1% (v/v). This is generally non-toxic to most cell lines.

Solvent Compatibility Decision Tree

SolventChoice Start Start: Select Solvent InVivo In Vivo / Animal Study? Start->InVivo InVitro In Vitro / Cell Culture? Start->InVitro Ethanol Ethanol Stock (Evaporate on food or use co-solvent) InVivo->Ethanol Oral/Food CornOil Formulate in Corn Oil / PEG300 InVivo->CornOil IP/Oral Gavage DMSO DMSO Stock (Standard) InVitro->DMSO Precip Check for Precipitation DMSO->Precip Dilute > 1:1000

Figure 2: Solvent selection guide based on experimental application.

Stability & Troubleshooting

IssueCauseSolution
Precipitation in Media Concentration too high or mixing too slow.Use the "Intermediate Dilution" method. Vortex media immediately upon addition. Keep final concentration < 50 µM.
Color Change (Darkening) Oxidation or Photodegradation.Discard. Store future stocks in amber vials under inert gas (Nitrogen/Argon) if possible.
Loss of Activity Reaction with thiols (e.g., DTT).Remove thiols from assay buffer. This compound is a Michael acceptor and will be neutralized by DTT/GSH.
Freezing of DMSO DMSO freezes at 18.5°C.Thaw completely at room temperature (or 37°C water bath) and vortex before use to ensure homogeneity.

References

  • Chemical Identity & Properties

    • Source: National Institute of Standards and Technology (NIST). "3-Buten-2-one, 4-(3,4-dimethoxyphenyl)-".

  • Solubility & Handling of Styryl Ketones

    • Source: Thermo Fisher Scientific. "Safety Data Sheet: 3,4-Dimethoxybenzylideneacetone".

  • Biological Activity & Reactivity

    • Source: PubChem Compound Summary. "4-(3,4-Dimethoxyphenyl)-3-buten-2-one". (Note: Link references the alcohol analog DMPB often co-cited; reactivity data inferred from structural class).

  • General DMSO Solubility Protocols

    • Source: Cold Spring Harbor Protocols. "Preparation of Stock Solutions in DMSO".

Sources

Probing the Anti-inflammatory Potential of Veratralacetone: A Guide to In Vitro Assay Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a suite of detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of veratralacetone. While veratralacetone is a compound of interest, this document serves as a foundational framework for its initial screening, employing widely validated in vitro models and methodologies. The protocols described herein are designed to be self-validating systems, ensuring robust and reproducible data generation.

Introduction: The Inflammatory Cascade and the Promise of Novel Modulators

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. It is a complex process orchestrated by a network of signaling pathways and a diverse cast of molecular and cellular players. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandins (e.g., PGE2), and a variety of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] The overproduction of these mediators is a hallmark of many chronic inflammatory diseases, making the modulation of their synthesis and release a critical therapeutic strategy.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory gene expression program.[2][3][4] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory mediators.[5][6][7] Therefore, compounds that can inhibit these signaling cascades hold significant therapeutic potential.

Veratralacetone, a compound structurally related to other bioactive molecules, presents an interesting candidate for anti-inflammatory screening. Steroidal alkaloids from plants of the Veratrum genus, for instance, have demonstrated anti-inflammatory and analgesic properties.[8] This guide outlines a systematic approach to investigate whether veratralacetone can modulate key inflammatory pathways and mediator production in a controlled in vitro setting.

Core Experimental Strategy: The LPS-Stimulated Macrophage Model

The RAW 264.7 murine macrophage cell line is a cornerstone of in vitro inflammation research.[7][9] These cells, when stimulated with LPS, mimic many of the key features of an innate immune response, including the robust production of NO, PGE2, and pro-inflammatory cytokines.[10][11][12] This model provides a reliable and reproducible platform to screen for the anti-inflammatory activity of test compounds like veratralacetone.

Experimental Workflow Overview

The general workflow for assessing the anti-inflammatory effects of veratralacetone is as follows:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 Macrophages compound_prep Prepare Veratralacetone Stock Solutions treatment Pre-treat cells with Veratralacetone compound_prep->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Cell Culture Supernatant incubation->supernatant cell_lysate Prepare Cell Lysates (for pathway analysis) incubation->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay pge2_assay PGE2 ELISA supernatant->pge2_assay cytokine_assay Cytokine ELISAs (TNF-α, IL-6) supernatant->cytokine_assay

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Detailed Protocols and Methodologies

Cell Culture and Treatment

This initial protocol details the maintenance of the RAW 264.7 cell line and the experimental setup for treating the cells with veratralacetone and LPS.

Protocol 1: RAW 264.7 Cell Culture and Experimental Treatment

  • Cell Maintenance: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well for supernatant-based assays or in larger plates (e.g., 6-well plates) for protein or RNA extraction, and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of veratralacetone in a suitable solvent (e.g., DMSO) and then make serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Pre-treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of veratralacetone. Incubate for 1-2 hours.

  • Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.[9]

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Supernatant Collection: Following incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant for subsequent analysis of NO, PGE2, and cytokines. Store the supernatant at -80°C if not used immediately.

Assessment of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon LPS stimulation.[10] The Griess reaction is a simple and reliable colorimetric method to measure nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[13][14][15][16]

Protocol 2: Nitric Oxide Assay using the Griess Reagent

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (NaNO2) in the same culture medium as your samples, with concentrations ranging from 0 to 100 µM.[15]

  • Sample Preparation: In a new 96-well plate, add 50-100 µL of the collected cell culture supernatant from each experimental condition.

  • Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the standard or sample.[14][15]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop.[15][16]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10][15]

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Quantification of Prostaglandin E2 (PGE2)

PGE2 is another critical inflammatory mediator synthesized via the cyclooxygenase-2 (COX-2) pathway.[11] Its levels in the cell culture supernatant can be accurately quantified using a competitive enzyme immunoassay (EIA) or ELISA.[17][18][19][20][21][22]

Protocol 3: PGE2 Measurement by Enzyme Immunoassay (EIA)

  • Kit and Reagent Preparation: Use a commercial PGE2 EIA kit and prepare the standards, reagents, and coated microplate according to the manufacturer's instructions.[18][19][20]

  • Sample and Standard Addition: Pipette the standards and collected cell culture supernatants into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the PGE2-peroxidase conjugate to the wells, followed by the monoclonal antibody to PGE2. This initiates a competitive binding reaction.[18]

  • Incubation: Incubate the plate as specified in the kit protocol (e.g., 2 hours at room temperature on a shaker).[20]

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition and Development: Add a substrate solution (e.g., TMB) to the wells and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[20]

  • Stopping the Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.[18]

  • Calculation: Determine the PGE2 concentration in the samples from the standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

TNF-α and IL-6 are pleiotropic pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response.[23][24] Their concentrations in the cell culture supernatant are typically measured using sandwich ELISA kits.[23][24][25][26][27]

Protocol 4: TNF-α and IL-6 Sandwich ELISA

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.[23]

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 4% BSA in PBS).[27]

  • Sample and Standard Addition: Add the cytokine standards and the collected cell culture supernatants to the wells and incubate for 1-2 hours at room temperature.[27]

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for the target cytokine and incubate for 1 hour.[23]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[23]

  • Washing: Perform a final wash.

  • Substrate Development: Add a TMB substrate solution and incubate in the dark until a sufficient color develops.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of Veratralacetone on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control2.5 ± 0.350 ± 8150 ± 2580 ± 12
LPS (1 µg/mL)45.8 ± 4.1850 ± 623500 ± 2802500 ± 210
Veratralacetone (10 µM) + LPS35.2 ± 3.5680 ± 552800 ± 2502050 ± 180
Veratralacetone (50 µM) + LPS20.1 ± 2.2 420 ± 381500 ± 130 1100 ± 95
Veratralacetone (100 µM) + LPS8.9 ± 1.1 180 ± 20650 ± 58 420 ± 40

Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the LPS-only group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). The data presented are hypothetical and for illustrative purposes.

A dose-dependent reduction in the levels of NO, PGE2, TNF-α, and IL-6 by veratralacetone would strongly suggest that the compound possesses anti-inflammatory properties.

Mechanistic Insights: Probing Key Signaling Pathways

To understand the molecular mechanisms underlying the potential anti-inflammatory effects of veratralacetone, it is crucial to investigate its impact on the upstream signaling pathways, namely NF-κB and MAPK.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[2][28] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[29] LPS stimulation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][28][30]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Veratralacetone Veratralacetone Veratralacetone->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another critical signaling cascade activated by LPS.[3][4][6][31] These kinases phosphorylate and activate various transcription factors that contribute to the expression of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAPKKK TLR4->MAP3K Activates MAP2K MAPKK MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Veratralacetone Veratralacetone Veratralacetone->MAPK Inhibits?

Caption: Overview of the MAPK signaling cascade in inflammation.

Investigation into these pathways would typically involve Western blotting to assess the phosphorylation status of key proteins (e.g., IκB, p38, JNK, ERK) in cell lysates prepared from the experimental treatments. A reduction in the LPS-induced phosphorylation of these proteins in the presence of veratralacetone would provide strong evidence for its mechanism of action.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and comprehensive framework for the initial in vitro evaluation of veratralacetone's anti-inflammatory potential. By systematically quantifying its effects on key inflammatory mediators and probing its influence on the central NF-κB and MAPK signaling pathways, researchers can build a strong foundational dataset. Positive and compelling results from these assays would warrant further investigation, including exploring its effects on other inflammatory cell types, assessing its in vivo efficacy in animal models of inflammation, and elucidating its precise molecular targets.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-454. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(4), 674-688. [Link]

  • Kim, C., et al. (2014). Mitogen-activated Protein Kinases in Inflammation. Immune Network, 14(2), 187-194. [Link]

  • AILIS. (2025). MAPK signalling pathway: Significance and symbolism. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Lawrence, T. (2009). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 1, 5. [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 1234-1241. [Link]

  • Tan, H. H., et al. (2019). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]

  • WELDON BIOTECH. (2016). Prostaglandin E2 ELISA. [Link]

  • Semantic Scholar. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?[Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 1785-1798. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). [Link]

  • Kim, J. Y., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(1), 1-10. [Link]

  • Lee, S., et al. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 25(18), 4296. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Vassallo, A., et al. (2022). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 27(19), 6543. [Link]

  • Kim, K. A., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules, 10(4), 576. [Link]

  • Kim, K. A., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 346-356. [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. [Link]

  • He, F. P., et al. (2011). Potent Anti-inflammatory and Analgesic Steroidal Alkaloids from Veratrum taliense. Planta Medica, 77(14), 1634-1640. [Link]

  • Atrooz, O. M. (2014). Anti-Oxidant, Anti-Inflammatory and Antinociceptive Properties of the Acetone Leaf Extract of Vernonia Amygdalina in Some Laboratory Animals. European Journal of Medicinal Plants, 4(4), 433-447. [Link]

  • Atrooz, O. M. (2014). Anti-Oxidant, Anti-Inflammatory and Antinociceptive Properties of the Acetone Leaf Extract of Vernonia Amygdalina in Some Laboratory Animals. European Journal of Medicinal Plants, 4(4), 433-447. [Link]

  • Rahman, M. M., et al. (2015). Anti-inflammatory and antioxidant activities of ethanolic extract of aerial parts of Vernonia patula (Dryand.) Merr. Journal of Ethnopharmacology, 174, 1-8. [Link]

  • Salehi, B., et al. (2018). Anti-Inflammatory Action and Mechanisms of Resveratrol. Molecules, 23(11), 2912. [Link]

  • Higgs, G. A., et al. (1984). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & Therapeutics, 25(2), 289-323. [Link]

  • de Oliveira, A. M., et al. (2022). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Molecules, 27(15), 4945. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Polymerization of 3,4-Dimethoxybenzalacetone During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4-dimethoxybenzalacetone. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile α,β-unsaturated ketone. The inherent reactivity that makes this compound a valuable synthetic building block also renders it susceptible to unwanted polymerization during storage, leading to loss of material, compromised purity, and potential failure of downstream applications. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your 3,4-dimethoxybenzalacetone.

Section 1: The Core of the Issue — Understanding the Instability of α,β-Unsaturated Ketones

The propensity of 3,4-dimethoxybenzalacetone to polymerize stems directly from its molecular structure. As a chalcone derivative, it features an α,β-unsaturated ketone moiety. This conjugated system of double bonds (C=C and C=O) is electron-deficient at the β-carbon, making the C=C double bond highly susceptible to nucleophilic attack and, more critically for storage, to free-radical addition.[1][2]

Uncontrolled polymerization is typically initiated by two primary pathways:

  • Free-Radical Polymerization: This is the most common cause of degradation during storage. Trace impurities, atmospheric oxygen, heat, or light can generate free radicals.[3] These radicals attack the double bond of the benzalacetone molecule, creating a new radical species that then propagates by reacting with subsequent monomers in a chain reaction.[4]

  • Photopolymerization: Chalcones and their derivatives are known to be photosensitive.[5][6] Upon exposure to light, particularly in the UV or visible spectrum, the molecule can become excited and initiate polymerization, sometimes through a [2+2] cycloaddition mechanism or by generating radicals.[7][8][9][10]

The key to preventing these events is to control the storage environment and to interrupt the free-radical chain reaction before it can propagate.

Visualizing the Polymerization Pathway and Prevention

The following diagram illustrates the initiation of free-radical polymerization and the crucial intervention point for a chemical inhibitor.

Caption: Free-radical polymerization and inhibitor intervention.

Section 2: Frequently Asked Questions (FAQs)

Q1: I opened a new container of 3,4-dimethoxybenzalacetone and found it has solidified or is highly viscous. What happened?

This is a classic sign of polymerization. The individual monomer units have linked together to form long polymer chains, resulting in a change from a crystalline solid or liquid to a viscous gum or a hard, insoluble solid. The material is no longer pure 3,4-dimethoxybenzalacetone and should not be used in experiments where stoichiometry and purity are critical.

Q2: What are the most likely causes of this polymerization?

The primary culprits are improper storage conditions. The most common causes are:

  • Exposure to Light: The compound is light-sensitive.[11][12] Storing it in clear containers or on a lab bench exposed to sunlight or strong artificial light can initiate photopolymerization.[5]

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including the slow decomposition of impurities that can form free radicals.[5] Storing the material near heat sources or in a non-temperature-controlled environment is a significant risk.

  • Absence or Depletion of an Inhibitor: Commercial preparations of reactive monomers often include a small amount of a polymerization inhibitor.[3] If this inhibitor is absent, consumed over time, or removed during a purification step (like distillation or chromatography), the material becomes highly susceptible to polymerization.

Q3: Can I "rescue" or use the material if it has partially polymerized?

It is strongly advised not to. Attempting to purify the remaining monomer from the polymer is often difficult and may not be effective, leaving oligomers and other impurities. Using compromised material will lead to inaccurate measurements and unpredictable results in your experiments. For the sake of experimental integrity and reproducibility, it is best to discard the polymerized material following your institution's safety guidelines and start with a fresh, properly stored batch.

Q4: What is a polymerization inhibitor, and how does it work?

A polymerization inhibitor is a chemical compound added in small quantities (typically 100-1000 ppm) to reactive monomers to prevent spontaneous polymerization. Most inhibitors are antioxidants or free-radical scavengers.[13][14] Compounds like Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), and Hydroquinone Monomethyl Ether (MeHQ) are common examples.[15][16][17][18] They work by reacting with and neutralizing any free radicals that form in the material, effectively terminating the polymerization chain reaction before it can begin.[13] This mechanism makes them essential for ensuring the shelf-life of monomers.[17]

Section 3: Gold-Standard Storage Protocol for 3,4-Dimethoxybenzalacetone

Adherence to a strict storage protocol is the most effective way to guarantee the long-term stability of 3,4-dimethoxybenzalacetone. The following workflow and conditions are based on established best practices for handling reactive α,β-unsaturated ketones.

Visual Workflow for Proper Storage

G cluster_storage Optimal Storage Environment A 1. Receive Compound B 2. Inspect Certificate of Analysis (CoA) for presence of an inhibitor (e.g., BHT, HQ) A->B C 3. Choose Proper Container (Amber glass vial or bottle) B->C D 4. Aliquot into smaller, experiment-sized portions (Minimizes freeze-thaw and air exposure of bulk stock) C->D E 5. Purge Headspace with Inert Gas (Nitrogen or Argon) D->E F 6. Seal Tightly with a Secure Cap (Use PTFE-lined caps) E->F G 7. Store in Designated Location F->G H Temperature: ≤ 20°C (Refrigerated is acceptable) I Light: Complete Darkness (Inside a cabinet or box) J Atmosphere: Inert

Caption: Step-by-step workflow for optimal storage.

Summary of Storage Conditions
ParameterRecommendationRationale & Causality
Temperature Store at a cool, stable temperature, ideally ≤ 20°C .[6][12]Lower temperatures decrease the kinetic energy of molecules, significantly slowing down degradation reactions and the spontaneous formation of initiating radicals.[5]
Light Store in complete darkness . Use amber glass bottles or wrap clear containers in aluminum foil.[5][11]The compound is photosensitive.[6] Light provides the activation energy for photopolymerization reactions.[7][8]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).This displaces atmospheric oxygen, preventing oxidation of the compound or trace impurities, which is a common source of free radicals. Note that some inhibitors like hydroquinone work best in the presence of trace oxygen.[17] For long-term storage without an inhibitor, inert gas is critical.
Container Use glass containers with PTFE-lined caps .Glass is non-reactive. PTFE liners provide an excellent seal against moisture and air ingress without leaching plasticizers that could contaminate the material.
Inhibitor Ensure the material contains an inhibitor (e.g., 100-200 ppm BHT or HQ ). If removed, it must be replaced for storage.The inhibitor is the primary chemical defense against free-radical polymerization.[13][15][17] It acts as a scavenger to neutralize radicals as they form.[14]

Section 4: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action & Rationale
Material is solid, viscous, or gummy upon receipt or after short-term storage. Polymerization. This indicates a failure in the storage chain, either by the supplier or in the lab. The inhibitor may be absent or depleted.Action: Do not use the material. Quarantine it for proper disposal. Rationale: The material's purity is compromised, making it unsuitable for quantitative experiments. Contact the supplier with the lot number if the material was received in this condition.
A clear solution of the compound turns cloudy or forms a precipitate over time. Onset of Polymerization. The formation of insoluble oligomers or polymers is occurring.Action: Discard the solution immediately. Rationale: This is an active polymerization process. Continuing to use the solution will yield inconsistent and erroneous results. Review your solvent purity and storage conditions for solutions.
Material polymerizes during a heated reaction or distillation. Thermally-Induced Polymerization. The inhibitor present may be volatile and removed during heating, or the thermal stress is too high for the inhibitor concentration.Action: For future experiments, add a small amount of a non-volatile inhibitor like hydroquinone (e.g., ~100 ppm) before heating. Rationale: This ensures an inhibitor is present in the reaction vessel to quench radicals that form at elevated temperatures. Using vacuum distillation can also lower the required temperature, reducing thermal stress.
Compound darkens in color but remains a free-flowing solid/liquid. Minor Degradation/Oxidation. This may be a precursor to polymerization but does not definitively indicate it.Action: Perform a quality control check (e.g., TLC, NMR) to assess purity. If pure, it can be used, but storage conditions should be immediately corrected (e.g., purge with inert gas, ensure darkness). Rationale: Color change indicates chemical instability. While potentially still usable, the risk of polymerization is now elevated.

Section 5: Experimental Protocols

Protocol 5.1: Stabilizing Purified 3,4-Dimethoxybenzalacetone for Storage

This protocol is for instances where the compound has been freshly synthesized or purified (e.g., via chromatography), and thus contains no inhibitor.

Objective: To add a polymerization inhibitor for safe, long-term storage.

Materials:

  • Purified 3,4-dimethoxybenzalacetone

  • Inhibitor: Butylated hydroxytoluene (BHT) or Hydroquinone (HQ)

  • Volumetric flask and appropriate solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Amber glass storage vial with a PTFE-lined cap

  • Source of inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Inhibitor Stock Solution: Accurately weigh ~100 mg of BHT or HQ and dissolve it in 10 mL of a volatile solvent in which your compound is also soluble. This creates a 10 mg/mL stock solution.

  • Calculate Required Volume: The target concentration for the inhibitor is 100-200 ppm (parts per million), which is equivalent to 0.1-0.2 mg of inhibitor per 1 gram of your compound.

    • Example: For 10 grams of 3,4-dimethoxybenzalacetone, you need 1-2 mg of inhibitor. Using the 10 mg/mL stock, this corresponds to 0.1-0.2 mL of the stock solution.

  • Combine and Dissolve: Dissolve your purified 3,4-dimethoxybenzalacetone in a minimal amount of the same solvent. Add the calculated volume of the inhibitor stock solution and mix thoroughly.

  • Remove Solvent: Gently remove the solvent under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent thermal degradation.

  • Transfer and Store: Transfer the now-stabilized, dry compound to a pre-weighed amber glass vial.

  • Inert Atmosphere: Flush the headspace of the vial with nitrogen or argon for 30-60 seconds.

  • Seal and Label: Immediately seal the vial tightly. Label clearly, indicating the compound name, date, and the type and concentration of the added inhibitor (e.g., "+200 ppm BHT").

  • Final Storage: Place the vial in a dark, cool location (≤ 20°C) as per the guidelines in Section 3.

References

  • Vertex AI Search. (n.d.). The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use.
  • Tehfe, M. A., et al. (2013). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry.
  • Vertex AI Search. (n.d.). Hydroquinone as a Polymerization Inhibitor: Industrial Applications & Sourcing.
  • Heseding, C., et al. (2019). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. ResearchGate.
  • ChemPoint. (n.d.). Eastman Hydroquinone Inhibitors for Polymerization.
  • Tehfe, M. A., et al. (2013). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. ResearchGate.
  • Lakshminarayana, G., et al. (2021). Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. PMC.
  • SHINY. (2026, January 12). How to store benzalacetone properly?
  • Kumar, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
  • Schulze, M., et al. (2018). Green light LED activated ligation of a scalable, versatile chalcone chromophore. Polymer Chemistry (RSC Publishing).
  • ChemicalBook. (2026, February 2). Benzalacetone | 122-57-6.
  • IntechOpen. (n.d.). BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS.
  • Mallak Specialties Pvt Ltd. (n.d.). Benzylidene acetone - Magalvan ZTC-BAR.
  • ChemicalBook. (n.d.). Benzalacetone CAS#: 122-57-6.
  • Castro-López, C., et al. (2022). Advances in Natural Antioxidants for Food Improvement. PMC - NIH.
  • Taylor & Francis Online. (n.d.). Radical scavenger – Knowledge and References.
  • Gryko, D., et al. (2015). π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization. PubMed.
  • Reusch, W. (2023). Free Radical Reactions of Alkenes. Chemistry LibreTexts.
  • Ashen-Garry, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Mechanism. Master Organic Chemistry.

Sources

Minimizing side products in aldol condensation of veratraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the aldol condensation of veratraldehyde. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you minimize side products and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant amounts of veratryl alcohol and veratric acid in my product mixture. What is causing this?

A: The presence of veratryl alcohol and veratric acid is a strong indicator that the Cannizzaro reaction is competing with your desired aldol condensation. Since veratraldehyde lacks α-hydrogens, it is susceptible to this disproportionation reaction in the presence of a strong base.[1] This side reaction becomes more prominent under conditions of high base concentration and elevated temperatures.

Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions?

A: Besides the Cannizzaro reaction, you may be observing byproducts from the self-condensation of the ketone partner. For instance, if you are using acetone, it can react with itself to form diacetone alcohol and subsequently mesityl oxide.[2][3][4] Another possibility, especially with prolonged reaction times or an excess of the enolate, is the Michael addition of the ketone enolate to your α,β-unsaturated product.[5][6]

Q3: How can I control the selectivity of the reaction to favor the desired crossed aldol product?

A: The Claisen-Schmidt condensation, which involves an aromatic aldehyde without α-hydrogens (like veratraldehyde) and an enolizable ketone, is designed to favor the crossed product.[7][8][9][10][11] To further enhance selectivity, you should carefully control the reaction conditions. Key strategies include using a dilute base, maintaining a low reaction temperature, and adding the ketone to the mixture of veratraldehyde and base to ensure the enolate preferentially reacts with the more electrophilic aromatic aldehyde.[12]

Q4: My reaction mixture has turned into a dark-colored tar. What went wrong?

A: The formation of a dark tar or polymeric material is often a result of overly harsh reaction conditions. High concentrations of a strong base or excessive heat can lead to the decomposition and polymerization of the starting materials and products. It is crucial to maintain controlled conditions to prevent these degradation pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired aldol product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present, but be mindful that prolonged times can increase side reactions.
Suboptimal reaction temperature.If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, this should be optimized carefully to avoid promoting side reactions.[13]
Inactive catalyst.Use a fresh, high-purity base. If the base has been exposed to air for an extended period, it may have reacted with carbon dioxide and lost its activity.
Significant formation of Cannizzaro products (veratryl alcohol and veratric acid) High base concentration.Reduce the concentration of your base. For example, using a 10% NaOH solution is often sufficient and will disfavor the Cannizzaro reaction, which has a higher-order dependence on base concentration.[1][14]
Elevated reaction temperature.Perform the reaction at a lower temperature. Room temperature or cooling in an ice bath can significantly suppress the Cannizzaro reaction.[5]
Presence of ketone self-condensation byproducts Ketone is more reactive than the aldehyde under the reaction conditions.A common strategy is to use the ketone in excess, or even as the solvent if it is a liquid and inexpensive.[15] Alternatively, add the ketone slowly to the reaction mixture containing the veratraldehyde and base. This keeps the enolate concentration low and favors reaction with the more electrophilic veratraldehyde.
Formation of Michael addition adducts Prolonged reaction time after product formation.Monitor the reaction by TLC and stop it once the starting materials are consumed.
Excess of the enolizable ketone.While an excess of the ketone can suppress its self-condensation, a large excess can increase the concentration of the enolate available for Michael addition. Stoichiometric control is key.
Difficulty in purifying the final product Multiple products with similar polarities.If recrystallization is ineffective, column chromatography is a powerful alternative for separating complex mixtures. Use TLC to determine an optimal solvent system for separation.[1][16][17]

Reaction Pathways and Side Reactions

The following diagram illustrates the desired Claisen-Schmidt condensation pathway and the major competing side reactions.

G cluster_main Desired Reaction: Claisen-Schmidt Condensation cluster_side1 Side Reaction 1: Cannizzaro Reaction cluster_side2 Side Reaction 2: Ketone Self-Condensation cluster_side3 Side Reaction 3: Michael Addition Veratraldehyde Veratraldehyde Aldol_Product α,β-Unsaturated Ketone (Desired Product) Veratraldehyde->Aldol_Product Nucleophilic Attack & Dehydration Ketone Ketone (e.g., Acetone) Enolate Ketone Enolate Ketone->Enolate Base (e.g., NaOH) Enolate->Aldol_Product Nucleophilic Attack & Dehydration Veratraldehyde2 Veratraldehyde (2 eq.) Cannizzaro_Products Veratryl Alcohol + Veratric Acid Veratraldehyde2->Cannizzaro_Products Conc. Base, Heat Ketone2 Ketone (2 eq.) Self_Condensation_Product Diacetone Alcohol -> Mesityl Oxide Ketone2->Self_Condensation_Product Base Aldol_Product2 Aldol Product Michael_Adduct 1,5-Dicarbonyl Compound Aldol_Product2->Michael_Adduct 1,4-Conjugate Addition Enolate2 Ketone Enolate Enolate2->Michael_Adduct 1,4-Conjugate Addition

Sources

Validation & Comparative

Definitive 1H NMR Analysis Guide: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists Focus: Structural Validation, Purity Assessment (vs. Starting Materials), and Signal Assignment[1]

Introduction: The Analytical Mandate

4-(3,4-Dimethoxyphenyl)-3-buten-2-one (often referred to as methyl 3,4-dimethoxystyryl ketone) is a critical intermediate in the synthesis of curcumin analogs and chalcones with anti-inflammatory and anti-cancer potential. In drug development, verifying the trans-geometry of the alkene linker and ensuring the removal of the aldehyde precursor (veratraldehyde) are the two primary analytical challenges.[1]

This guide moves beyond basic spectral listing. It provides a comparative analysis of the target molecule against its synthetic precursors, establishing a self-validating protocol for confirming identity and purity using 1H NMR (300-600 MHz) in Deuterated Chloroform (


).

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving small coupling constants (


), follow this standardized workflow.
Step-by-Step Methodology
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS (Tetramethylsilane) as the internal standard.[1]
    
    • Why: This compound is highly soluble in

      
      .[1] DMSO-
      
      
      
      should only be used if significant polarity-related solubility issues arise, though it will shift exchangeable protons and potentially obscure aromatic signals due to viscosity broadening.[1]
  • Concentration: Dissolve 10–15 mg of the solid product in 0.6 mL of solvent.

    • Causality: Over-concentration (>20 mg) leads to viscosity broadening, obscuring the fine splitting of the aromatic meta-couplings (~2 Hz). Under-concentration (<5 mg) requires excessive scan times.

  • Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended solids (e.g., residual drying agents like

    
    ), which cause magnetic field inhomogeneity (shimming issues).
    
  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle:

      
       (ensures rapid relaxation).
      
    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 (usually sufficient for >10 mg).[1]

    • Spectral Width: -1 to 14 ppm.[1]

Spectral Analysis & Signal Assignment

The structure of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one consists of three distinct magnetic environments: the Aliphatic (methyl/methoxy), the Olefinic (linker), and the Aromatic (ring).

Visual Logic: Assignment Workflow

NMR_Assignment_Logic Start Analyze Spectrum Region1 Region: 2.0 - 4.0 ppm (Aliphatic) Start->Region1 Region2 Region: 6.5 - 7.6 ppm (Olefinic/Aromatic) Start->Region2 Check_Me Singlet @ ~2.3 ppm? (Methyl Ketone) Region1->Check_Me Check_OMe 2x Singlets @ ~3.9 ppm? (Methoxy Groups) Region1->Check_OMe Check_J Doublets with J ~16Hz? Region2->Check_J Trans CONFIRMED: Trans-Enone Geometry Check_J->Trans Yes Cis WARNING: Cis-isomer (J ~10-12Hz) Check_J->Cis No

Figure 1: Decision logic for confirming the core structural features of the target molecule.

Detailed Chemical Shift Data

The following table summarizes the specific shifts observed in


.
Proton GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Methyl Ketone 2.36Singlet (s)3H-Isolated methyl group adjacent to carbonyl.
Methoxy A 3.92Singlet (s)3H-Electron-rich O-Me group (3-position).
Methoxy B 3.94Singlet (s)3H-Electron-rich O-Me group (4-position).
Vinyl

6.60Doublet (d)1H16.2Adjacent to carbonyl. Shielded by resonance.
Aromatic H-5 6.87Doublet (d)1H8.2Ortho-coupling to H-6.
Aromatic H-2 7.11Doublet (d)1H2.0Meta-coupling to H-6.
Aromatic H-6 7.14Double Doublet (dd)1H8.2, 2.0Ortho to H-5, Meta to H-2.
Vinyl

7.48Doublet (d)1H16.2Adjacent to ring. Deshielded by resonance/anisotropy.

Critical Mechanistic Insight: The large coupling constant of the vinylic protons (


 Hz) is the definitive proof of the trans (E)  stereochemistry. A cis (Z) isomer would exhibit a coupling constant of 

Hz.

Comparative Performance: Product vs. Precursor

The most common "alternative" appearing in your spectrum is unreacted starting material.[1] A high-quality guide must explain how to distinguish the product from the reactants (Veratraldehyde and Acetone).

Comparison Table: Target vs. Impurities
FeatureTarget Product Veratraldehyde (Precursor) Differentiation Strategy
Carbonyl Proton None~9.85 ppm (s) The presence of an aldehyde singlet at 9.8 ppm indicates incomplete reaction.
Methyl Group 2.36 ppm (s) NoneVeratraldehyde lacks the methyl ketone signal.
Olefinic Linker 6.60 & 7.48 ppm (d) NoneThe precursor has no vinylic protons; it only shows aromatics.
Aromatic Region 6.8 - 7.2 ppm6.9 - 7.4 ppmShifts are similar, but the product's conjugation shifts the aromatic signals slightly upfield relative to the aldehyde.
Synthesis Monitoring Workflow

This diagram illustrates how to use NMR to monitor the Claisen-Schmidt condensation.

Reaction_Monitoring Reactants Reactants: Veratraldehyde + Acetone Reaction Reaction Progress (NaOH / EtOH) Reactants->Reaction Check NMR Checkpoint Reaction->Check Signal_Aldehyde Signal: 9.8 ppm (Aldehyde) Status: DECREASING Check->Signal_Aldehyde Signal_Product Signal: 6.6/7.5 ppm (Vinyl) Status: INCREASING Check->Signal_Product Decision Is 9.8 ppm peak gone? Signal_Aldehyde->Decision Stop Stop Reaction (Workup) Decision->Stop Yes Continue Continue Heating Decision->Continue No

Figure 2: Process flow for using specific NMR signals to determine reaction completion.

Troubleshooting & Anomalies

Even with perfect synthesis, spectral anomalies can occur.

  • Water Peak: In

    
    , water typically appears as a broad singlet around 1.56 ppm .[1] Do not confuse this with aliphatic impurities.
    
  • Chloroform Satellite: The residual

    
     peak appears at 7.26 ppm .[1] In the target molecule, the aromatic signals (7.11 - 7.14 ppm) are very close to the solvent peak.
    
    • Solution: If the aromatic region overlaps with the solvent, re-run the sample in Acetone-

      
        (Solvent peak: 2.05 ppm) to shift the solvent signal away from the aromatic window.[1]
      
  • Acetone Contamination: If you used acetone for cleaning the NMR tube or as a reactant, a sharp singlet at 2.17 ppm indicates residual solvent.[1] This is distinct from the product's methyl ketone at 2.36 ppm.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: SDBS No. 1667. Spectral Database for Organic Compounds. Retrieved February 13, 2026, from [Link]

  • Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 13, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for coupling constants and substituent effects).

  • PubChem. (n.d.).[2] 4-(3,4-Dimethoxyphenyl)-3-buten-2-one Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

Sources

A Comprehensive Guide to Determining Veratralacetone Rf Values by Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for determining the Retention Factor (Rf) of veratralacetone using Thin Layer Chromatography (TLC). It is designed for researchers, scientists, and professionals in drug development who require a robust, reproducible method for the qualitative analysis of this compound. We will delve into the fundamental principles of TLC, present a systematic approach to solvent system selection, and provide a detailed experimental protocol.

Introduction: Veratralacetone and the Role of TLC

Veratralacetone, also known as 4-(3,4-dimethoxyphenyl)butan-2-one, is an aromatic ketone of interest in various chemical syntheses. Its structure, featuring a dimethoxy-substituted phenyl ring and a ketone functional group, gives it moderate polarity—a key characteristic that governs its behavior in chromatographic separations.

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for separating components in a mixture.[1] It is widely used to identify compounds, determine their purity, and optimize solvent systems for larger-scale separations like column chromatography. The result of a TLC experiment is quantified by the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][3]

An Rf value is a critical parameter, but it is constant only under a specific, unvarying set of experimental conditions.[4] Factors such as the stationary phase (adsorbent), the mobile phase (solvent system), the thickness of the adsorbent layer, sample size, temperature, and chamber saturation can all influence the outcome.[5][6][7] Therefore, this guide emphasizes a systematic approach to establish reliable Rf values for veratralacetone.

Fundamentals: The Science Behind the Rf Value

In TLC, the separation is based on the principle of adsorption chromatography. The stationary phase (typically silica gel or alumina coated on a plate) is polar, while the mobile phase (a solvent or solvent mixture) is less polar.[1][4]

  • Polarity is Key: A compound's polarity determines its interaction with the stationary and mobile phases.

    • More Polar Compounds: Adhere more strongly to the polar stationary phase and are carried less far by the mobile phase, resulting in a lower Rf value .[4][7][8]

    • Less Polar Compounds: Have a weaker interaction with the stationary phase and are more soluble in the mobile phase, traveling further up the plate and yielding a higher Rf value .[4]

Veratralacetone, with its polar ketone and ether groups balanced by a nonpolar aromatic ring and alkyl chain, is of intermediate polarity. The goal is to find a solvent system where its Rf value is ideally between 0.3 and 0.7, as this range provides the best resolution and visibility.[3]

Experimental Design: A Comparative Approach

Since no single solvent system is universally optimal, we will compare several mobile phases with varying polarities to observe the effect on veratralacetone's Rf value. The stationary phase will be standard silica gel G60 F254 plates.

The selection of a solvent system is often a process of methodical trial and error.[9] A common and highly effective strategy for compounds of intermediate polarity is to use a binary mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Varying the ratio of these two solvents allows for precise tuning of the mobile phase polarity.[3][9]

For an aromatic ketone like veratralacetone, a mixture of ethyl acetate (a moderately polar solvent) and hexane (a nonpolar solvent) is an excellent starting point.[9][10]

System # Solvent System (Mobile Phase) Ratio (v/v) Expected Polarity Predicted Effect on Veratralacetone Rf Value
1Hexane : Ethyl Acetate4 : 1LowLow Rf (may be close to the baseline)
2Hexane : Ethyl Acetate3 : 1Low-MediumIncreased Rf, potentially in the optimal range
3Hexane : Ethyl Acetate2 : 1MediumHigher Rf, good for comparison
4Hexane : Ethyl Acetate1 : 1Medium-HighHigh Rf (may be close to the solvent front)

This comparative approach demonstrates the direct relationship between mobile phase polarity and the resulting Rf value. As the proportion of the more polar ethyl acetate increases, the Rf value of veratralacetone is expected to increase.[8]

This protocol ensures reproducibility and accuracy in determining Rf values.

Materials:

  • Veratralacetone sample

  • TLC Plates (e.g., Silica Gel 60 F254)

  • Developing Chamber (e.g., a beaker with a watch glass or a specialized tank)

  • Spotting Capillaries

  • Pencil and Ruler

  • Solvents: Hexane and Ethyl Acetate (analytical grade)

  • Visualization equipment: UV lamp (254 nm) and an Iodine chamber.

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis P1 1. Prepare Solvent System P3 3. Prepare Developing Chamber (Add solvent & filter paper) P1->P3 P2 2. Prepare TLC Plate (Draw origin line) P4 4. Spot Sample on Origin P2->P4 D1 5. Place Plate in Chamber P3->D1 P4->D1 D2 6. Allow Solvent to Elute D1->D2 D3 7. Remove Plate & Mark Front D2->D3 D4 8. Dry the Plate D3->D4 A1 9. Visualize Spots (UV Light, Iodine) D4->A1 A2 10. Circle Spots A1->A2 A3 11. Measure Distances A2->A3 A4 12. Calculate Rf Value A3->A4

Caption: Experimental workflow for Thin Layer Chromatography.

Step-by-Step Procedure:

  • Prepare the Developing Chamber: Pour the chosen solvent system into the chamber to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapor, which leads to better and more uniform results, you can line a portion of the chamber wall with filter paper.[1] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Handle the TLC plate by the edges to avoid contamination. Using a pencil (never a pen, as ink contains organic dyes that will chromatograph), gently draw a straight origin line about 1 cm from the bottom of the plate.[2][11]

  • Spot the Sample: Dissolve a small amount of veratralacetone in a volatile solvent (like ethyl acetate or dichloromethane). Dip a capillary tube into the solution. Gently and briefly touch the tip of the capillary to the origin line on the plate.[11] The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[6] Allow the solvent to fully evaporate.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the solvent pool.[1][11] Cover the chamber and allow the solvent to ascend the plate by capillary action, undisturbed.[1]

  • Mark the Solvent Front: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.[1]

  • Dry the Plate: Allow the plate to air-dry completely in a fume hood.

Since veratralacetone is a colorless compound, visualization methods are required to see the separated spot.[12][13] It is good practice to use at least two different techniques.[14]

  • UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator. When viewed under short-wave UV light (254 nm), the plate will glow green.[12][15] Aromatic compounds like veratralacetone will absorb the UV light and appear as dark purple or black spots.[12][13] Lightly circle the spots with a pencil while under the lamp, as they will disappear once the light is removed.[14][15]

  • Iodine Chamber (Semi-destructive): Place the dried plate in a sealed chamber containing a few iodine crystals. The iodine vapor will sublime and react with organic compounds on the plate, forming temporary yellow-brown spots.[14][15][16] This method is effective for a wide range of organic compounds.[14]

Data Interpretation and Comparison

The Rf value is calculated using the following formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [2]

Measure the distance from the origin line to the center of the visualized spot. Then, measure the distance from the origin line to the solvent front line.[11] The Rf value will always be a value between 0 and 1.[6]

By running veratralacetone in the four proposed solvent systems, you will generate a set of comparative data. The results will illustrate a fundamental principle of chromatography.

Polarity_Rf_Relationship Solvent Mobile Phase Polarity Interaction Compound-Solvent Interaction Strength Solvent->Interaction Increases Rf_Value Rf Value Interaction->Rf_Value Increases

Caption: Relationship between mobile phase polarity and Rf value.

As the polarity of the hexane:ethyl acetate mobile phase increases (from 4:1 to 1:1), veratralacetone will interact more strongly with the solvent.[8] This increased interaction will cause it to travel further up the plate, resulting in a progressively larger Rf value. This systematic comparison not only helps in finding the optimal Rf value but also validates the theoretical principles of TLC.

References

  • Thin Layer Chrom
  • Factors That Affect RF Values In Thin Layer Chrom
  • Thin Layer Chrom
  • R F Value Explan
  • What factors affect the Rf value on tlc pl
  • 2.
  • How do you visualize colourless compounds after separation in TLC and paper chrom
  • How do you visualize colourless compounds after separation in TLC and Paper Chrom
  • 5.
  • Visualizing a TLC pl
  • Thin Layer Chromatography (TLC).
  • Thin Layer Chromatography. Amrita Vishwa Vidyapeetham Virtual Lab.
  • Principles of Thin Layer Chrom
  • Performing Thin Layer Chrom
  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Thin Layer Chrom
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ

Sources

Veratralacetone as a Standard Reference in Phytochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of phytochemical analysis, the integrity of quantitative and qualitative assessments hinges on the quality and appropriateness of the reference standards employed. These standards are the bedrock of method validation, ensuring accuracy, precision, and reproducibility in results that can have far-reaching implications in research, drug development, and quality control. This guide provides an in-depth technical evaluation of Veratralacetone (4-(3,4-dimethoxyphenyl)butan-2-one) as a reference standard, comparing its utility with other relevant standards and offering comprehensive experimental protocols for its application.

The Critical Role of Reference Standards in Phytochemical Analysis

Phytochemical reference standards are highly characterized compounds that serve as a benchmark for the identification and quantification of chemical constituents in complex plant-derived matrices. The choice of a reference standard is a critical decision in analytical method development, directly impacting the reliability of the data generated. An ideal reference standard exhibits high purity, stability, and structural similarity to the analyte of interest. In the analysis of phenylpropanoids, a diverse class of plant secondary metabolites, the selection of an appropriate standard is paramount for accurate quantification.[1][2][3]

Characterization of Veratralacetone

Veratralacetone, also known by its synonyms Methyl zingerone, Raspberry ketone methyl ether, and Veratone, is a phenylpropanoid with a chemical structure that makes it a suitable candidate as a reference standard for a variety of related natural products.[4][5]

PropertyValueSource
Systematic Name 4-(3,4-dimethoxyphenyl)butan-2-one[4]
Molecular Formula C₁₂H₁₆O₃[4]
Molecular Weight 208.25 g/mol [4]
CAS Number 6302-60-9[4]
Appearance Expected to be a crystalline solid or liquid-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile-

The presence of a ketone functional group and a dimethoxy-substituted phenyl ring makes Veratralacetone structurally representative of a subclass of phenylpropanoids. This structural similarity is a key determinant in its potential utility as a reference standard, as it is likely to exhibit similar chromatographic and spectroscopic behavior to analytes with a comparable scaffold.

Quality Attributes of a Veratralacetone Reference Standard

A Veratralacetone reference standard must be thoroughly characterized to ensure its suitability for analytical applications. The Certificate of Analysis (COA) for a high-quality standard should provide comprehensive data on its identity, purity, and stability.

Key Parameters on a Certificate of Analysis:

  • Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a universal detector (e.g., Flame Ionization Detector - FID), and often expressed as a percentage area. Purity by quantitative NMR (qNMR) is also becoming a gold standard.[6]

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified by headspace GC.

  • Heavy Metals: Assessed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Analytical Methodologies for Veratralacetone

The following are detailed protocols for the analysis of Veratralacetone, which can be adapted for the quantification of structurally related phytochemicals. These methods serve as a starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like Veratralacetone.[7][8]

Experimental Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of Veratralacetone reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation (from a plant extract):

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized based on the specific analyte and matrix.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength of maximum absorbance for Veratralacetone (to be determined by scanning the UV spectrum of a standard solution, expected to be around 280 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the Veratralacetone standards against their known concentrations.

    • Quantify the amount of the analyte in the sample by interpolating its peak area on the calibration curve.

Logical Workflow for HPLC-UV Analysis:

Sources

A Comparative Guide to the Crystal Structure of Substituted Chalcones: The Case of 3,4-Dimethoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers in Materials Science and Drug Development

Disclaimer: While the initial topic of interest was 3,4-dimethoxybenzalacetone, a thorough search of crystallographic databases revealed a lack of publicly available, validated crystal structure and X-ray diffraction data for this specific compound. Therefore, this guide will focus on the closely related and structurally analogous compound, (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one , commonly known as 3,4-dimethoxychalcone . This chalcone shares the α,β-unsaturated ketone backbone and the 3,4-dimethoxy substitution pattern, making it an excellent and informative substitute for understanding the solid-state characteristics of this class of molecules. For comparative purposes, we will contrast its structural features with the parent, unsubstituted chalcone.

Introduction: The Significance of Crystal Structure in Molecular Design

In the realms of drug development and materials science, understanding the three-dimensional arrangement of atoms in a crystalline solid is paramount. The crystal structure dictates a multitude of physicochemical properties, including solubility, dissolution rate, bioavailability, stability, and mechanical strength. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for its therapeutic efficacy and regulatory approval. X-ray diffraction (XRD) stands as the definitive technique for elucidating these intricate solid-state architectures. This guide provides a detailed comparative analysis of the crystal structure of 3,4-dimethoxychalcone and the parent chalcone, offering insights into the influence of substituent groups on crystal packing.

Comparative Crystallographic Analysis: 3,4-Dimethoxychalcone vs. Unsubstituted Chalcone

The introduction of methoxy groups at the 3 and 4 positions of the phenyl ring in the chalcone scaffold significantly influences its crystal packing and molecular conformation. Below is a summary of the key crystallographic parameters for both 3,4-dimethoxychalcone and the parent chalcone.

Parameter3,4-DimethoxychalconeUnsubstituted Chalcone
Chemical Formula C₁₇H₁₆O₃C₁₅H₁₂O
Molecular Weight 268.31 g/mol 208.26 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group Fdd2Pbcn
Unit Cell Dimensions a = 27.7541(4) Åa = 17.59(2) Å
b = 26.7741(5) Åb = 5.68(1) Å
c = 5.6487(1) Åc = 22.86(3) Å
α = 90°α = 90°
β = 90°β = 90°
γ = 90°γ = 90°
Volume (V) 4199.1(2) ų2282(7) ų
Molecules per Unit Cell (Z) 168
Key Intermolecular Interactions C—H···π interactionsC—H···O hydrogen bonds, π–π stacking

The data reveals that both compounds crystallize in the orthorhombic system but belong to different space groups. The presence of the two methoxy groups in 3,4-dimethoxychalcone leads to a significantly larger unit cell volume. Interestingly, the primary stabilizing forces in the crystal lattice also differ. While the parent chalcone structure is stabilized by a combination of weak C—H···O hydrogen bonds and π–π stacking interactions, the crystal packing of 3,4-dimethoxychalcone is predominantly governed by C—H···π interactions.[1] This suggests that the methoxy groups sterically hinder the formation of the packing motifs observed in the unsubstituted analogue, leading to a different supramolecular assembly.

The dihedral angle between the two phenyl rings is another crucial conformational parameter. In 3,4-dimethoxychalcone, this angle is approximately 25.75°.[1] This non-planar conformation is a common feature in chalcones and is influenced by the steric and electronic effects of the substituents on the phenyl rings.

Experimental Protocols: From Synthesis to Single Crystal

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[2][3] The subsequent growth of single crystals suitable for X-ray diffraction requires careful control of crystallization conditions.

Synthesis of 3,4-Dimethoxychalcone

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 3,4-dimethoxybenzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid until the pH is neutral.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure 3,4-dimethoxychalcone.

Single Crystal Growth

Step-by-Step Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of the purified chalcone in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at a slightly elevated temperature.

  • Slow Evaporation: Filter the hot solution to remove any insoluble impurities and transfer the clear filtrate to a clean beaker. Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the chalcone should form.

  • Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals on a filter paper.

Workflow for Crystal Structure Determination

The journey from a synthesized powder to a fully characterized crystal structure involves a well-defined workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Claisen-Schmidt Condensation Purification Recrystallization Synthesis->Purification CrystalGrowth Slow Evaporation Purification->CrystalGrowth DataCollection Single-Crystal XRD Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check) StructureRefinement->Validation Analysis Analysis of Geometry & Intermolecular Interactions Validation->Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Logical Relationship of Crystallographic Data

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure.

logical_relationship CIF Crystallographic Information File (CIF) UnitCell Unit Cell Parameters (a, b, c, α, β, γ) CIF->UnitCell SpaceGroup Space Group CIF->SpaceGroup AtomicCoords Atomic Coordinates (x, y, z) CIF->AtomicCoords Interactions Intermolecular Interactions AtomicCoords->Interactions BondLengths Bond Lengths & Angles AtomicCoords->BondLengths

Caption: Key data contained within a Crystallographic Information File (CIF).

Conclusion

The comparative analysis of 3,4-dimethoxychalcone and its unsubstituted parent compound underscores the profound impact of substituent groups on crystal packing and intermolecular interactions. While both molecules adopt a non-planar conformation, the presence of the 3,4-dimethoxy groups in the former leads to a different supramolecular assembly dominated by C—H···π interactions, in contrast to the C—H···O hydrogen bonds and π–π stacking observed in the latter. This detailed understanding of structure-property relationships is crucial for the rational design of crystalline materials with tailored properties for applications in pharmaceuticals and materials science. The provided experimental protocols offer a reliable pathway for the synthesis and crystallization of these and similar chalcone derivatives, enabling further exploration of their solid-state chemistry.

References

  • Shettigar, V., Teh, J. B.-J., Fun, H.-K., Razak, I. A., Patil, P. S., & Dharmaprakash, S. M. (2006). 3,4-Dimethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4646–o4647. [Link]

  • Fun, H.-K., Yeap, C. S., & R. J., S. (2007). Chalcone. Acta Crystallographica Section E: Structure Reports Online, 63(1), o221-o222. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2016). International Journal of Chemtech Research, 9(5), 416-422. [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. (2011). Science Alert. [Link]

  • 3,4-Dimethoxychalcone. PubChem. (n.d.). [Link]

  • Chalcone. PubChem. (n.d.). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond the synthesis and analysis of novel compounds; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of laboratory byproducts is not merely a regulatory hurdle but a cornerstone of safe, ethical, and environmentally sound scientific practice. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, a compound representative of α,β-unsaturated ketones used in various research applications. The procedures outlined here are designed to ensure operational safety and regulatory compliance, building a foundation of trust in our laboratory practices.

Core Principle: Hazard-Informed Waste Management

The disposal procedure for any chemical begins with a thorough understanding of its potential hazards. 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, as an α,β-unsaturated ketone, is anticipated to share characteristics with similar molecules. Safety Data Sheets (SDS) for analogous compounds consistently identify risks such as skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The reactivity of the enone functional group, which makes it a useful synthetic intermediate, also contributes to its potential as a biological irritant.

Therefore, the foundational principle of its disposal is to treat it as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[4][5] Drain disposal can introduce bioactive compounds into aquatic ecosystems and interfere with wastewater treatment processes, while improper solid waste disposal can lead to environmental contamination and pose risks to sanitation workers.[5][6]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the waste, establishing a safe working environment is paramount. All handling of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, including its transfer to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

The Disposal Protocol: A Step-by-Step Guide

This protocol covers the lifecycle of the waste stream, from its generation at the bench to its final removal by certified professionals.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions within a waste container.[7][8]

  • Designate a Waste Stream: Establish a dedicated waste stream for non-halogenated organic solids or liquids, depending on the form of the 4-(3,4-Dimethoxyphenyl)-3-buten-2-one waste.

  • Avoid Co-mingling: Do NOT mix this waste with:

    • Strong acids, bases, or oxidizing agents.

    • Halogenated organic waste.

    • Aqueous waste.

    • Reactive wastes (e.g., cyanides, sulfides).[9]

  • Rationale: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or container pressurization, creating a significant safety hazard.[8]

Step 2: Containerization and Labeling

The waste container is the primary barrier protecting the laboratory environment.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is typically appropriate.[10] Ensure the container is in good condition, free from leaks or cracks.[8][10]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:

    • The words "HAZARDOUS WASTE" .[8][10]

    • The full, unabbreviated chemical name: "4-(3,4-Dimethoxyphenyl)-3-buten-2-one" .

    • An accurate estimation of the percentage composition if mixed with solvents (e.g., "Trace in Acetone").

    • The date of accumulation start.

  • Keep Closed: The container must be securely capped at all times, except when actively adding waste.[8][10] This prevents the release of vapors and protects against spills.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

  • Location: The SAA should be a designated area within the laboratory, away from ignition sources and high-traffic areas.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Segregated Storage: Even in the SAA, continue to segregate containers by compatibility. For example, keep the ketone waste container separate from containers of corrosive waste.[7]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Contact EHS: When the container is full or the project is complete, contact your institution’s Environmental Health and Safety (EHS) office or a contracted hazardous waste management company to schedule a pickup.[11]

  • Final Disposal Method: The waste will typically be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organic chemical waste of this type is high-temperature incineration, which safely breaks the compound down into less harmful components like carbon dioxide and water.[12][13]

Management of Associated Waste

Empty Container Disposal

An "empty" container that held 4-(3,4-Dimethoxyphenyl)-3-buten-2-one is not yet safe for regular trash. It must be decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[7][8]

  • Collect Rinsate: The solvent from all three rinses is now considered hazardous waste and must be collected in the appropriate hazardous waste container (e.g., non-halogenated solvent waste).[8][11]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface and Dispose: Once dry, remove or completely deface the original chemical label. The decontaminated container can now be disposed of in the regular laboratory trash or recycling.[7][11]

Contaminated Lab Supplies

Disposable items like gloves, weigh paper, or pipette tips that are grossly contaminated should be placed in a sealed bag, labeled with the chemical name, and disposed of as solid hazardous waste. Lightly contaminated items, such as paper towels used for a minor surface wipe-down, can typically be disposed of in regular trash after the solvent has evaporated in a fume hood, though institutional policies may vary.

Summary of Key Disposal and Safety Information

ParameterGuidelineRationale
Hazard Class Irritant (Skin, Eye, Respiratory)[1][2]; Non-halogenated organic waste.Based on the chemical structure and data from analogous compounds. Proper classification ensures correct handling and segregation.
Primary Disposal Route Collection for incineration by a licensed hazardous waste facility.[1][2][12]Prevents environmental contamination and ensures complete destruction of the chemical.
Forbidden Disposal Drain or regular trash disposal.[4][5]Protects aquatic ecosystems, wastewater treatment facilities, and sanitation workers.
Required PPE Safety goggles, nitrile gloves, lab coat.[1]Minimizes risk of personal exposure through dermal contact, eye splash, or contamination of personal clothing.
Handling Location Certified Chemical Fume Hood.Prevents inhalation of potentially irritating vapors or dust.
Waste Container Compatible (e.g., HDPE, Glass), sealed, and in good condition.[8][10]Provides primary containment and prevents leaks or spills.
Waste Labeling "HAZARDOUS WASTE" + Full Chemical Name + Composition.[8][10]Ensures clear identification for safe handling, storage, and final disposal, as required by regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one waste.

G cluster_0 Phase 1: Waste Generation & Collection cluster_1 Phase 2: Storage & Removal A Waste Generated (Pure compound, solution, or contaminated material) B Select Compatible, Labeled Hazardous Waste Container A->B Is container ready? C Add Waste to Container in Chemical Fume Hood B->C Container prepared D Securely Cap Container Immediately After Use C->D Waste added E Store in Designated SAA with Secondary Containment D->E Transfer to Storage F Is container full or project complete? E->F F->E No, continue storage G Contact EHS / Waste Management for Pickup F->G Yes H Waste Transported to Licensed TSDF for Incineration G->H Pickup scheduled

Caption: Disposal workflow for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

References

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Safety Data Sheet for 4-Methoxybut-3-en-2-one. (2010).
  • Safety Data Sheet for 3-Buten-2-one, 4-(4-hydroxyphenyl)-. (2025). Thermo Fisher Scientific.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Best Practices for Managing Chemical Byproducts in Manufacturing. (2024). Wattbar Industries.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • Pharmaceutical Waste Management: Significant for Health of Nature and Future Review Article. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet for trans-4-Phenyl-3-buten-2-one. (2023). Fisher Scientific.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions.
  • What You Need to Know About Pharmaceutical Waste Management. (2015). BWS.
  • Hazardous Waste Disposal Procedures. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)-3-buten-2-one
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.